molecular formula C12H15Cl3O4S B045739 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride CAS No. 118943-26-3

3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride

Cat. No.: B045739
CAS No.: 118943-26-3
M. Wt: 361.7 g/mol
InChI Key: JBLWGGLWXFFETE-UHFFFAOYSA-N
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Description

3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride is a sophisticated, bifunctional chemical reagent designed for advanced organic synthesis and materials science applications. Its primary research value lies in its dual, orthogonal reactivity: the highly electrophilic sulfonyl chloride group readily undergoes nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters, while the two benzyl chloride moieties are excellent alkylating agents. This unique combination allows researchers to use this compound as a versatile molecular scaffold or linker for constructing complex architectures, such as dendrimers, polymer networks, and molecular cages. It is particularly valuable in the synthesis of affinity probes, where one functional group can be covalently attached to a biomolecule (e.g., a protein-binding ligand), and the other can be used to incorporate a detectable tag or a solid-support handle. The methoxy and ether linkages within its aromatic core contribute to its defined stereoelectronic properties, influencing the reactivity of the chloromethyl groups and the overall stability of the resulting constructs. This reagent is essential for chemists and biochemists developing novel cross-linking strategies, functionalized materials, and chemical biology tools.

Properties

IUPAC Name

3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3O4S/c1-18-11-5-10(8-14)12(6-9(11)7-13)19-3-2-4-20(15,16)17/h5-6H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLWGGLWXFFETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)OCCCS(=O)(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584326
Record name 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
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Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118943-26-3
Record name 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-(3-(chlorosulfonyl)propoxy)-1,4-xylene dichloride
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Biological Activity

3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride, also known by its CAS number 480439-40-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves several steps that ensure the production of this sulfonyl chloride derivative. The compound is typically synthesized from 4-methoxyphenol through a series of reactions involving chloromethylation and sulfonylation processes.

Key Steps in Synthesis:

  • Chloromethylation : The initial chloromethylation is performed to introduce chloromethyl groups at the 2 and 5 positions of the phenolic ring.
  • Sulfonylation : The introduction of the sulfonyl chloride group occurs through reaction with thionyl chloride (SOCl₂) in the presence of a suitable solvent.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a pharmacological agent.

The compound's mechanism of action is believed to involve interaction with specific biological targets, such as receptors or enzymes that play critical roles in cellular signaling pathways. Preliminary studies suggest that it may exhibit properties similar to other sulfonyl derivatives known for their therapeutic effects.

Case Studies and Research Findings

  • CXCR4 Targeting : A study explored the synthesis and biological activity of related compounds targeting the CXCR4 receptor, which is implicated in various diseases including cancer and HIV infection. The sulfonyl chloride derivative was shown to enhance binding affinity to CXCR4, suggesting potential applications in targeted therapy .
  • Anticonvulsant Activity : Research has indicated that similar sulfonamide structures exhibit anticonvulsant properties. Given that this compound shares structural features with known anticonvulsants, further exploration into its neuropharmacological effects could be warranted .
  • Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data indicate that while it exhibits biological activity, caution is advised due to potential cytotoxic effects observed at higher concentrations .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
CXCR4 BindingEnhanced affinity
AnticonvulsantPotential activity similar to known compounds
CytotoxicityObserved at elevated concentrations

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Brominated Analog: 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl Chloride
Property Brominated Analog (CAS 480439-40-5) Target Chlorinated Compound (Inferred)
Molecular Formula C₁₂H₁₅Br₂ClO₄S C₁₂H₁₅Cl₃O₄S
Molecular Weight 450.57 g/mol ~355.68 g/mol (estimated)
Melting Point 116–119°C Likely lower (Cl vs. Br substitution)
Reactivity Higher electrophilicity due to Br atoms Moderate electrophilicity
Safety (GHS) Corrosive (GHS05) Expected similar hazards

Key Insight : Bromine’s larger atomic size and polarizability enhance electrophilic reactivity compared to chlorine. This makes the brominated analog more reactive in nucleophilic substitution reactions .

b. Benzene Sulfonyl Chloride (C₆H₅SO₂Cl)
Property Benzene Sulfonyl Chloride Target Compound
Molecular Formula C₆H₅ClO₂S C₁₂H₁₅Cl₃O₄S
Molecular Weight 176.62 g/mol ~355.68 g/mol
Boiling Point 251°C Not reported (likely higher complexity)
Applications Sulfonation agent, drug synthesis Specialized polymer/pharmaceutical synth

Key Insight : The target compound’s extended aromatic system and multiple substituents increase steric hindrance and reduce volatility compared to simpler sulfonyl chlorides .

Bis(halomethyl) Ether Derivatives

a. Bis(Chloromethyl) Ether (C₂H₄Cl₂O)
Property Bis(Chloromethyl) Ether Target Compound
Molecular Formula C₂H₄Cl₂O C₁₂H₁₅Cl₃O₄S
Toxicity Carcinogenic (alkylating agent) Likely less volatile but corrosive
Reactivity High (alkylation reactions) Moderate (steric hindrance)

Key Insight : Bis(chloromethyl) ether is highly toxic due to its small size and ability to alkylate DNA. The target compound’s bulkier structure likely reduces systemic toxicity but retains reactivity at the sulfonyl chloride site .

Halogenated Aromatic Ketones

a. 1,3-Bis(4-bromophenyl)-2-propanone (C₁₅H₁₂Br₂O)
Property 1,3-Bis(4-bromophenyl)-2-propanone Target Compound
Molecular Formula C₁₅H₁₂Br₂O C₁₂H₁₅Cl₃O₄S
Functional Groups Brominated aryl, ketone Chlorinated aryl, sulfonyl chloride
Applications Chemical reagent Intermediate in specialty synthesis

Key Insight : The ketone group in this compound enables carbonyl chemistry, whereas the sulfonyl chloride in the target compound facilitates sulfonamide or sulfonate ester formation .

Preparation Methods

Three-Step Synthesis from 4-Methoxyphenol

The most efficient route to 3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride begins with 4-methoxyphenol (8) as the starting material. The synthesis proceeds through sulfonation, chlorination, and chloromethylation steps:

Step 1: Sulfonation with 1,3-Propanesultone
4-Methoxyphenol reacts with 1,3-propanesultone in a mixture of methanol and 1,4-dioxane under basic conditions (NaOH) to form 3-(4-methoxyphenoxy)propane-1-sulfonate (9). This step achieves near-quantitative conversion but requires strict temperature control (60–70°C) to prevent polymerization.

Step 2: Sulfonyl Chloride Formation
The sulfonate intermediate (9) is treated with thionyl chloride (SOCl₂) in the presence of catalytic DMF to yield 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (10). Excess SOCl₂ is removed via distillation, and the product is extracted with diethyl ether to minimize residual acidity.

Step 3: Chloromethylation
Chloromethylation of 10 is achieved using paraformaldehyde and hydrochloric acid in acetic acid. This Friedel-Crafts alkylation introduces chloromethyl groups at the 2- and 5-positions of the aromatic ring. The reaction mixture is heated to 55°C for 12 hours, followed by precipitation in ice-cold water to isolate the final product.

StepReagentsConditionsYield
11,3-Propanesultone, NaOHMeOH/1,4-dioxane, 70°C, 6 h95%
2SOCl₂, DMFReflux, 3 h89%
3Paraformaldehyde, HCl, CH₃CO₂H55°C, 12 h72%

Overall Yield : 59%.

Alternative Route via Bromomethyl Intermediates

An alternative pathway employs 3-[2,5-bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride (3a) as a precursor. Bromomethyl groups are introduced using bromine gas in acetic acid, but this method faces challenges with bromide-chloride exchange during subsequent steps. Finkelstein conditions (NaI in acetone) partially restore bromide groups, though the final product often contains mixed halides, necessitating rigorous HPLC purification.

Critical Process Optimization

Solvent and Concentration Effects

The sulfonation step (Step 1) is highly sensitive to solvent volume. A 20% increase in solvent reduces yields by 30% due to decreased collision frequency between reactants. Conversely, concentrated suspensions during SOCl₂ activation (Step 2) prevent side reactions such as sulfonate ester formation.

Chloromethylation Efficiency

Chloromethylation (Step 3) requires precise stoichiometry of paraformaldehyde and HCl. Excess HCl accelerates hydrolysis of the chloromethyl groups, while insufficient acid leads to incomplete substitution. Kinetic studies reveal an optimal HCl:paraformaldehyde molar ratio of 4:1.

Purification Challenges

The final product exhibits limited solubility in common organic solvents (e.g., acetonitrile, dichloromethane), complicating crystallization. Reverse-phase HPLC with a C8 column and 0.1% acetic acid mobile phase resolves this issue, achieving >98% purity.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CD₃CN, 345 K) : δ 4.52 (s, 4H, CH₂Cl), 3.89 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, SO₂CH₂).

  • MS (ESI) : m/z 447.875 ([M−H]⁻, calc. 447.88).

Thermal Stability

The compound decomposes above 200°C, with a melting point of 116–119°C. Differential scanning calorimetry (DSC) shows an exothermic peak at 185°C, corresponding to sulfonyl chloride degradation.

Comparative Analysis of Synthetic Routes

ParameterThree-Step RouteBromomethyl Route
Starting Material4-MethoxyphenolBrominated analog
Total Steps35
Overall Yield59%28%
Purity>98%90–95%
ScalabilityHighModerate

The three-step route outperforms the bromomethyl pathway in yield and scalability, though the latter remains useful for accessing isotopic analogs via halide exchange .

Q & A

Q. What are the recommended synthetic routes for 3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride, and how can intermediates be characterized?

The synthesis typically involves multi-step functionalization of a phenolic core. A plausible route includes:

  • Step 1 : Introduction of chloromethyl groups via nucleophilic substitution on a methoxy-substituted phenol precursor, using chloromethylating agents like paraformaldehyde/HCl .
  • Step 2 : Ether linkage formation between the phenolic intermediate and propane sulfonyl chloride under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Final sulfonylation using thionyl chloride (SOCl₂) to convert sulfonic acid intermediates to sulfonyl chloride .
    Characterization : Use 1^1H/13^{13}C NMR to confirm chloromethyl (-CH₂Cl) and sulfonyl chloride (-SO₂Cl) groups. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies S=O stretching (~1350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact (known hazards of sulfonyl chlorides and chlorinated compounds) .
  • Ventilation : Use fume hoods for all procedures to mitigate inhalation risks, as sulfonyl chlorides may release HCl gas upon hydrolysis .
  • Spill Management : Neutralize small spills with sodium bicarbonate; large spills require evacuation and specialized hazardous waste teams .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound, particularly in distinguishing chloromethyl and methoxy groups in crowded aromatic regions?

  • 2D NMR Techniques : Employ HSQC/HMBC to correlate overlapping proton signals with distinct carbon environments. For example, methoxy (-OCH₃) protons resonate at ~3.8 ppm, while chloromethyl (-CH₂Cl) protons appear downfield (~4.5–5.0 ppm) due to electron-withdrawing effects .
  • Deuterium Exchange : Treat the compound with D₂O to confirm exchangeable protons (e.g., phenolic -OH, if present) versus non-exchangeable CH₂Cl groups .

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

  • Kinetic Studies : Monitor degradation via HPLC under controlled conditions (e.g., 25–80°C, pH 2–12). Sulfonyl chlorides are prone to hydrolysis in aqueous media, forming sulfonic acids; track disappearance of the parent compound peak over time .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts (e.g., HCl gas) using coupled TGA-MS .

Q. How can computational modeling predict reactivity in cross-coupling or polymerization reactions involving this compound?

  • DFT Calculations : Optimize the molecule’s geometry to identify electrophilic sites (e.g., sulfonyl chloride and chloromethyl groups). Calculate Fukui indices to predict nucleophilic/electrophilic attack preferences .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to evaluate reaction barriers in polar aprotic solvents (e.g., DCM, THF), which are commonly used for sulfonylation reactions .

Q. What methodologies are suitable for evaluating ecological toxicity, given the lack of data in existing literature?

  • Microtox Assay : Test acute toxicity using Vibrio fischeri bioluminescence inhibition. Compare EC₅₀ values with structurally similar chlorinated compounds (e.g., benzyl chloride derivatives) .
  • Soil/Water Degradation Studies : Use LC-MS/MS to track persistence and transformation products (e.g., sulfonic acids) in simulated environmental matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for sulfonyl chloride intermediates?

  • Variable Sensitivity : Sulfonyl chlorides are moisture-sensitive; yield variations may stem from inadequate anhydrous conditions. Replicate reactions under strict nitrogen atmospheres and dried solvents .
  • Byproduct Identification : Use GC-MS or 35^{35}Cl NMR to detect side products (e.g., sulfonic anhydrides) that may form due to incomplete chlorination .

Q. Why do some studies report conflicting stability profiles for chloromethyl-substituted aromatic systems?

  • Steric vs. Electronic Effects : Bulky substituents (e.g., methoxy groups) may stabilize the aromatic ring but increase steric hindrance, slowing hydrolysis. Compare kinetic data under identical conditions (solvent, temperature) .
  • Isomerization Pathways : Investigate potential rearrangement of chloromethyl groups during storage using time-resolved NMR .

Methodological Recommendations

  • Synthetic Reproducibility : Document exact stoichiometry of chloromethylating agents (e.g., HCl gas vs. aqueous HCl) to ensure consistency .
  • Safety-Centric Design : Incorporate in-line FTIR during reactions to monitor hazardous gas evolution (e.g., SO₂, HCl) in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Reactant of Route 2
3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride

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